2-(Pyridin-3-ylmethyl)piperazine hydrochloride

Medicinal chemistry Physicochemical property prediction CNS drug design

2-(Pyridin-3-ylmethyl)piperazine hydrochloride (CAS 1956355-27-3) is a heterocyclic building block belonging to the pyridylmethylpiperazine class, with molecular formula C₁₀H₁₆ClN₃ and molecular weight 213.71 g/mol. It is the hydrochloride salt of the free base 2-(pyridin-3-ylmethyl)piperazine (CAS 907972-02-5; MW 177.25 g/mol; LogP 0.84; topological polar surface area 36.95 Ų).

Molecular Formula C10H16ClN3
Molecular Weight 213.71 g/mol
Cat. No. B11891241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-ylmethyl)piperazine hydrochloride
Molecular FormulaC10H16ClN3
Molecular Weight213.71 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CN=CC=C2.Cl
InChIInChI=1S/C10H15N3.ClH/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10;/h1-3,7,10,12-13H,4-6,8H2;1H
InChIKeyXARINCQKSJBCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-ylmethyl)piperazine Hydrochloride: Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(Pyridin-3-ylmethyl)piperazine hydrochloride (CAS 1956355-27-3) is a heterocyclic building block belonging to the pyridylmethylpiperazine class, with molecular formula C₁₀H₁₆ClN₃ and molecular weight 213.71 g/mol [1]. It is the hydrochloride salt of the free base 2-(pyridin-3-ylmethyl)piperazine (CAS 907972-02-5; MW 177.25 g/mol; LogP 0.84; topological polar surface area 36.95 Ų) [2]. The defining structural feature is attachment of the 3-pyridylmethyl group at the 2-position of the piperazine ring, which introduces a stereogenic center and distinguishes it from the more widely commercialized 1-substituted regioisomer (CAS 510725-49-2) [3]. Commercially, the hydrochloride salt is available at NLT 98% purity and is supplied under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Why 2-(Pyridin-3-ylmethyl)piperazine Hydrochloride Cannot Be Replaced by Its 1-Substituted Regioisomer or Pyridyl Positional Analogs


The piperazine substitution position (C-2 vs. N-1) defines fundamentally different molecular vectors, stereochemical properties, and structure-activity landscapes. The 2-substituted architecture introduces a stereogenic center at the piperazine ring—absent in 1-substituted analogs—enabling enantiomerically resolved synthesis of (S)- and (R)-configurations with potentially divergent pharmacological profiles . Physicochemically, the 2-substituted free base exhibits higher computed LogP (0.84 vs. 0.75) and larger polar surface area (36.95 vs. 28.16 Ų) compared to the 1-substituted isomer, which measurably alters predicted membrane permeability and CNS penetration [1]. Furthermore, within the pyridylpiperazine class, the pyridyl nitrogen position (3-pyridyl vs. 2-pyridyl) governs sigma receptor subtype selectivity: 3-pyridyl piperazines favor σ₁ receptors, while 2-pyridyl analogs favor σ₂ receptors [2]. These three orthogonal axes of differentiation—regioisomerism, chirality, and pyridyl nitrogen position—mean that no single in-class analog can simultaneously replicate the target compound's structural, stereochemical, and pharmacological profile, making uncritical generic substitution scientifically indefensible.

Quantitative Differentiation Evidence for 2-(Pyridin-3-ylmethyl)piperazine Hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: 2-Substituted vs. 1-Substituted Piperazine — Physicochemical Property Divergence

The 2-substituted piperazine regioisomer (free base, CAS 907972-02-5) exhibits systematically different physicochemical properties compared to the 1-substituted regioisomer (free base, CAS 39244-80-9). Measured LogP is 0.84 vs. 0.75 (+12% higher lipophilicity), and computed polar surface area (PSA) is 36.95 vs. 28.16 Ų (+31% larger PSA) [1]. The larger PSA of the 2-substituted isomer, combined with its higher LogP, suggests a distinct pharmacokinetic profile with potentially different blood-brain barrier penetration and transporter recognition, critically important for CNS-targeted medicinal chemistry programs where both regioisomers are employed as GPCR ligand building blocks .

Medicinal chemistry Physicochemical property prediction CNS drug design

Sigma Receptor Subtype Selectivity: 3-Pyridyl Piperazines Preferentially Engage σ₁ Over σ₂ Receptors

In a systematic study of pyridylpiperazine sigma ligands, 3-pyridyl-substituted piperazines demonstrated preferential affinity for σ₁ receptors over σ₂ receptors, while 2-pyridyl analogs exhibited the opposite selectivity profile [1]. Representative 3-pyridyl piperazine compound 4 (1-phenethyl-4-(3-pyridyl)piperazine) exhibited σ₁ Ki = 21.2 ± 2.3 nM and σ₂ Ki = 110.0 ± 8.6 nM, yielding a σ₁/σ₂ selectivity ratio of 0.19 (5.2-fold σ₁ preference). In contrast, the 2-pyridyl lead compound 6 showed σ₁ Ki = 82.9 ± 0.21 nM and σ₂ Ki = 4.91 ± 0.77 nM, yielding a σ₁/σ₂ selectivity ratio of 16.9 (strong σ₂ preference) [2]. This pyridyl nitrogen position dictates receptor subtype engagement, establishing that 3-pyridylmethyl-substituted piperazine scaffolds are the appropriate starting point for σ₁-targeted programs.

Sigma receptor pharmacology Neuropharmacology Addiction therapeutics

Chiral Resolution Capability: Stereogenic Center at Piperazine C-2 Enables Enantiomerically Pure Synthesis

Unlike the 1-substituted regioisomer, which is achiral at the piperazine attachment point, the 2-substituted architecture introduces a stereogenic center at C-2 of the piperazine ring. This enables resolution into (S)-2-(pyridin-3-ylmethyl)piperazine (CAS 1217457-32-3) and (R)-2-(pyridin-3-ylmethyl)piperazine (CAS 1217437-22-3), both commercially available as single enantiomers . Enantiomeric purity is typically ≥97–98% . The (S)-enantiomer has been specifically cited as enhancing selectivity for certain receptor subtypes compared to the racemate . This stereochemical differentiation is absent in the 1-substituted series (CAS 510725-49-2 and 39244-80-9), which cannot be chirally resolved at the piperazine substitution position.

Stereoselective synthesis Chiral drug discovery Enantiomer-specific pharmacology

Hydrochloride Salt Form Advantages: Enhanced Aqueous Handling vs. Free Base for Procurement and Formulation

The hydrochloride salt (CAS 1956355-27-3; MW 213.71) offers distinct handling advantages over the free base (MW 177.25) for laboratory and early formulation workflows. While specific aqueous solubility values for the target compound are not publicly reported, the hydrochloride salt form of the structurally analogous 1-substituted regioisomer is documented to exhibit enhanced aqueous solubility compared to its free base (free base: 17.8 mg/mL, 0.101 mol/L at unspecified pH ). The hydrochloride salt is supplied at NLT 98% purity under ISO-certified quality systems, with defined storage conditions . In contrast, the free base racemate (CAS 907972-02-5) and single enantiomers are typically supplied at 95–98% purity , and the 1-substituted regioisomer hydrochloride is typically specified at 95% purity .

Salt selection Pharmaceutical formulation Chemical procurement

Hydrogen Bond Donor Count Differentiation: Impact on Pharmacophore Design and Receptor Engagement

The 2-substituted piperazine architecture (free base, CAS 907972-02-5) presents 2 hydrogen bond donor (HBD) sites compared to the symmetrical 1,4-substitution pattern typical of the 1-substituted regioisomer series . Combined with 2 rotatable bonds, this HBD count trajectory places the compound in a favorable zone for oral bioavailability prediction according to Lipinski's Rule of Five and CNS MPO scoring [1]. The 1-substituted regioisomer exhibits LogP of 0.75 and lower PSA of 28.16 Ų, with its H-bond donors also positioned differently due to N-1 vs. C-2 attachment geometry . These differences are non-trivial for molecular docking and pharmacophore modeling, where H-bond donor vector orientation governs critical ligand-receptor interactions.

Pharmacophore modeling Structure-based drug design Molecular recognition

Optimal Research and Industrial Application Scenarios for 2-(Pyridin-3-ylmethyl)piperazine Hydrochloride


σ₁ Receptor-Targeted CNS Drug Discovery Programs

The 3-pyridylmethyl substitution pattern directs sigma receptor engagement toward σ₁ over σ₂, as demonstrated by the class-level binding data showing σ₁ Ki values of 21–97 nM for 3-pyridyl piperazines with σ₁/σ₂ selectivity ratios of 0.19–0.22 [1]. This makes the 2-(pyridin-3-ylmethyl)piperazine scaffold the appropriate starting point for σ₁-targeted programs in pain, addiction pharmacotherapy, and neuroprotection, where σ₁ antagonism has been shown to attenuate methamphetamine-induced stimulant and neurotoxic effects [2]. Use of 2-pyridyl analogs would misdirect selectivity toward σ₂ receptors (σ₁/σ₂ ratio of 16.9 for the lead 2-pyridyl compound), disqualifying them for σ₁-focused indications.

Enantiomer-Specific SAR Exploration and Chiral Lead Optimization

The stereogenic center at C-2 of the piperazine ring enables procurement of enantiomerically pure (S)- and (R)-forms (CAS 1217457-32-3 and 1217437-22-3, respectively), each at ≥97% purity . This is critical for programs where enantiomer-specific receptor binding or metabolic stability is being investigated. The 1-substituted regioisomer (CAS 510725-49-2) cannot support chiral SAR studies, as it lacks a stereogenic center at the piperazine substitution site. The (S)-enantiomer has been specifically noted for enhanced receptor subtype selectivity, providing a direct advantage in reducing off-target pharmacology .

GPCR Ligand Library Construction Using Dual Pharmacophore Building Blocks

The compound's dual pharmacophore architecture—a pyridin-3-ylmethyl moiety paired with a 2-substituted piperazine—provides a versatile scaffold for constructing focused GPCR ligand libraries targeting 5-HT, dopamine, histamine, and adrenergic receptor families . The hydrochloride salt form (NLT 98% purity, ISO-certified) ensures batch-to-batch consistency essential for reproducible HTS and SAR studies . Compared to the 1-substituted regioisomer (typically 95% purity), the higher purity specification reduces false positives from impurity-driven assay artifacts in primary screening campaigns.

CNS-Penetrant Compound Design Requiring Fine-Tuned Physicochemical Properties

The 2-substituted architecture presents a distinct physicochemical profile (LogP 0.84, PSA 36.95 Ų, 2 HBD) that falls within favorable CNS MPO desirability ranges [3]. The 31% larger PSA compared to the 1-substituted regioisomer (PSA 28.16 Ų) provides medicinal chemists with an additional degree of freedom to modulate BBB penetration while maintaining target engagement. This is particularly relevant when optimizing CNS-exposed candidates where both regioisomers are screened in parallel to identify the optimal permeability-selectivity balance.

Quote Request

Request a Quote for 2-(Pyridin-3-ylmethyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.